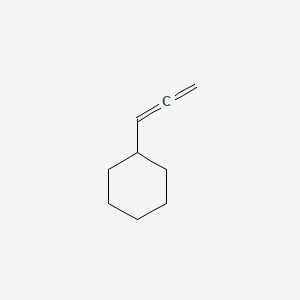

Cyclohexylallene

Overview

Description

Cyclohexylallene is a cyclic hydrocarbon molecule with a six-carbon ring structure. It is an important intermediate in the production of a variety of compounds and is widely used in the chemical industry. Cyclohexylallene has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Scientific Research Applications

- Cyclohexylallene serves as a precursor for synthesizing (Z)-allylsilanes through catalytic hydrosilylation . This reaction is atom-economical and provides access to valuable organosilicon compounds.

- Researchers have explored the use of cyclohexylallene in asymmetric synthesis. For instance, coupling cyclohexylallene with benzophenone imine using specific rhodium catalysts led to the formation of allylic amines .

Hydrosilylation Catalysts

Asymmetric Synthesis of Allylic Amines

Mechanism of Action

Target of Action

Cyclohexylallene, also known as (1,2-Propadienyl)cyclohexane , is a chemical compound that primarily targets the cytochrome P450 enzyme , specifically the tyrosine N-monooxygenase (CYP79) . This enzyme plays a crucial role in the biosynthesis of various natural compounds, including plant-derived benzylisoquinoline alkaloids (BIAs) .

Mode of Action

Cyclohexylallene interacts with its target, the CYP79 enzyme, through a process known as hydrosilylation . This is the addition of a hydrogen atom and a silyl group to a carbon-carbon double bond of an allene molecule . The reaction generally produces six possible isomeric organosilanes . The biggest challenge in developing this reaction is to control both regioselectivity and stereoselectivity .

Biochemical Pathways

The interaction of Cyclohexylallene with the CYP79 enzyme affects the biosynthesis pathway of benzylisoquinoline alkaloids (BIAs) . The hydrosilylation of allenes, facilitated by Cyclohexylallene, provides a straightforward and atom-economical approach to prepare synthetically versatile allylsilanes and vinylsilanes . This process can uncover previously undiscovered enzymatic processes and provide potential targets for protein engineering to alter substrate specificity .

Pharmacokinetics

Its physical properties such as boiling point (56-57 °c/15 mmhg), density (0839 g/mL at 25 °C), and refractive index (n20/D 1483) have been reported . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The result of Cyclohexylallene’s action is the production of (Z)-allylsilanes . These are synthetically valuable building blocks because of their non-toxicity, high stability, and versatile applications in organic synthesis and material science . They have been employed as monomers for syntheses of silicon-containing polymers and undergo a variety of organic transformations .

Action Environment

The action, efficacy, and stability of Cyclohexylallene can be influenced by various environmental factors. For instance, the presence of a cobalt catalyst and phosphine-based ligands is necessary for the hydrosilylation reaction . Additionally, the reaction proceeds under mild conditions, suggesting that extreme temperatures or pressures could potentially affect the compound’s action . .

properties

InChI |

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h6,9H,1,3-5,7-8H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHBBSICMXUMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexylallene | |

CAS RN |

5664-17-5 | |

| Record name | 1,2-Propadienylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylallene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[3-(Ethylamino)-4-methylphenyl]acetamide](/img/structure/B1596503.png)